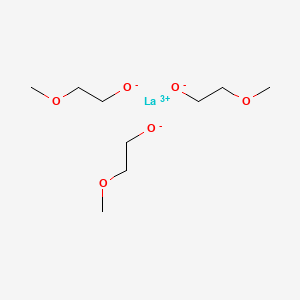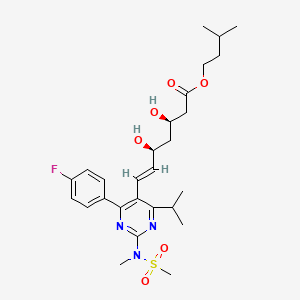
镧(III) 2-甲氧基乙氧基
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanthanum (III) 2-methoxyethoxide is used in the preparation of lanthanum oxide thin films by the Sol-Gel method . This compound is part of the Thermo Scientific Chemicals brand product portfolio .
Physical And Chemical Properties Analysis
Lanthanum (III) 2-methoxyethoxide has a molecular weight of 364.16500, a density of 1.01 g/cm3, and a boiling point of 124℃ . It is also known to hydrolyze in water .科学研究应用
Catalytic Synthesis
This compound acts as a catalyst in various chemical reactions, enhancing reaction rates and efficiency. It’s particularly useful in reactions that form complex organic molecules, which are essential in pharmaceuticals and fine chemicals production .
Ferroelectric Materials
Lanthanum (III) 2-methoxyethoxide is used in the synthesis of ferroelectric materials, which have applications in memory devices, capacitors, and sensors due to their ability to retain a polarization state without power .
Experimental Studies
Researchers utilize this compound in experimental studies to understand its properties and potential new applications. This includes studying its behavior under different conditions and with various other chemicals .
Energy Conversion and Storage
In the field of energy, Lanthanum (III) 2-methoxyethoxide is explored for its use in devices that convert or store energy, such as batteries and fuel cells. Its properties may improve efficiency and longevity of these devices .
Thin Film Preparation
It’s used in preparing lanthanum oxide thin films via the Sol-Gel method. These films are important for electronics and optics, where they serve as insulators or contribute to the refractive index of lenses .
Biochemical Research
The compound’s effects on biochemical processes are studied for potential medical applications. This could include drug delivery systems or as a contrast agent in medical imaging .
未来方向
Lanthanum-based adsorbents, such as Lanthanum (III) 2-methoxyethoxide, have been recognized for their potential in various fields such as electrochemical procedures . Future research directions include the development of more practical applications and understanding the effects of continuous flow operation on efficiency .
作用机制
Target of Action
Lanthanum (III) 2-methoxyethoxide is a rare earth metal compound that has garnered significant attention in materials science due to its exceptional properties . It primarily targets the preparation of lanthanum oxide thin films . These thin films are used in various applications such as fuel cells, solid oxide fuel cells, and electronic devices .
Mode of Action
The compound acts as a precursor for synthesizing different materials . The interaction of Lanthanum (III) 2-methoxyethoxide with its targets results in the formation of lanthanum oxide thin films . The properties of these materials depend on the chosen synthesis method .
Biochemical Pathways
The biochemical pathways affected by Lanthanum (III) 2-methoxyethoxide are primarily related to the Sol-Gel method used in the preparation of lanthanum oxide thin films . The downstream effects of these pathways result in the creation of materials with diverse applications such as fuel cells, solid oxide fuel cells, and electronic devices .
Pharmacokinetics
The compound’s bioavailability in the synthesis process is crucial for the successful formation of lanthanum oxide thin films .
Result of Action
The molecular and cellular effects of Lanthanum (III) 2-methoxyethoxide’s action result in the formation of lanthanum oxide thin films . These thin films are used in various applications, contributing to the advancement of materials science and technology .
Action Environment
The action, efficacy, and stability of Lanthanum (III) 2-methoxyethoxide can be influenced by various environmental factors. For instance, the compound hydrolyzes in water , indicating that moisture can affect its stability and efficacy. Therefore, it is crucial to control the environment during the synthesis process to ensure the successful formation of lanthanum oxide thin films .
属性
IUPAC Name |
lanthanum(3+);2-methoxyethanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O2.La/c3*1-5-3-2-4;/h3*2-3H2,1H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGACMORJMVLLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[O-].COCC[O-].COCC[O-].[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21LaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lanthanum (III) 2-methoxyethoxide | |
Q & A
Q1: What are the advantages of using Lanthanum (III) 2-methoxyethoxide as a precursor for Lanthanum Zirconium Oxide (LZO) thin films in high-temperature superconductor fabrication?
A1: Lanthanum (III) 2-methoxyethoxide, when dissolved in 2-methoxyethanol, has proven to be an effective precursor for producing high-quality LZO thin films via the sol-gel method []. This combination, after annealing at 1150°C for 10 minutes under a 4% H2-Ar gas flow, yields textured, homogenous, dense, and defect-free LZO films on textured Nickel tapes []. These characteristics are crucial for the LZO layer to function effectively as a buffer layer in YBCO coated conductors used in high-temperature superconductors.
Q2: How do different processing parameters influence the properties of LZO films derived from Lanthanum (III) 2-methoxyethoxide?
A2: The research highlights that factors such as precursor choice, solvent, chelating agents, and annealing conditions (temperature and time) significantly impact the texture and quality of the resulting LZO films []. For instance, utilizing Lanthanum (III) 2-methoxyethoxide in conjunction with 2-methoxyethanol enables the formation of highly textured LZO films at lower temperatures and shorter annealing times compared to using Lanthanum acetate and trifluoroacetic acid []. This highlights the importance of optimizing processing parameters when utilizing Lanthanum (III) 2-methoxyethoxide to achieve the desired LZO film characteristics for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B569334.png)
![Benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate](/img/structure/B569335.png)

![tetrasodium;4-[(1E,3E,5Z)-5-[3-carboxylato-5-oxo-1-[(2-sulfophenyl)methyl]pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxido-1-[(2-sulfonatophenyl)methyl]pyrazole-3-carboxylate](/img/structure/B569337.png)







